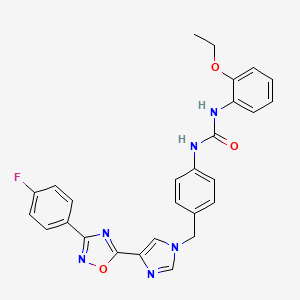

1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

描述

The compound 1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a urea derivative featuring a 2-ethoxyphenyl group and a complex heterocyclic system comprising a 1,2,4-oxadiazole and imidazole scaffold. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often employed to improve metabolic stability and bioavailability in drug design . The imidazole ring contributes to hydrogen-bonding capacity, a critical feature for targeting enzymes or receptors.

属性

IUPAC Name |

1-(2-ethoxyphenyl)-3-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN6O3/c1-2-36-24-6-4-3-5-22(24)31-27(35)30-21-13-7-18(8-14-21)15-34-16-23(29-17-34)26-32-25(33-37-26)19-9-11-20(28)12-10-19/h3-14,16-17H,2,15H2,1H3,(H2,30,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZDBLAHRZTNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex molecule that incorporates various functional groups, including an oxadiazole and an imidazole ring. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 433.48 g/mol. The structure features an ethoxyphenyl group, a urea linkage, and a fluorophenyl-substituted oxadiazole moiety, which are crucial for its biological properties.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 433.48 g/mol |

| Functional Groups | Ethoxy, Urea, Oxadiazole, Imidazole |

| Key Substituents | 4-Fluorophenyl |

Anticancer Activity

Research has indicated that compounds containing oxadiazole and imidazole rings exhibit significant anticancer properties. A study conducted by Hozien et al. (2020) demonstrated that various derivatives of oxadiazoles showed moderate to high cytotoxic activity against different cancer cell lines. The presence of the fluorophenyl group in the compound may enhance its lipophilicity and facilitate cellular uptake, thereby increasing its anticancer efficacy .

Antioxidant Properties

The antioxidant capacity of oxadiazoles has been extensively studied using quantitative structure-activity relationship (QSAR) models. In one study, a dataset of 50 oxadiazole derivatives was analyzed for their IC50 values against DPPH free radicals. The findings suggested that structural modifications significantly influenced antioxidant activity . The compound may exhibit similar properties due to its oxadiazole component.

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation. For instance, imidazole derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways . Additionally, the antioxidant properties may mitigate oxidative stress in cells, further contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like fluorine can enhance the reactivity and interaction with biological targets. Studies suggest that modifications to the phenyl rings and the urea moiety can significantly affect potency and selectivity against cancer cells .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potency |

| Ethoxy Group | Enhances solubility |

| Urea Linkage | Critical for biological interactions |

Case Study 1: Anticancer Efficacy

In vitro studies on similar compounds have shown promising results in inhibiting growth in breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was observed through flow cytometry assays, indicating its potential as a therapeutic agent .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis using DPPH scavenging assays revealed that derivatives with similar structures exhibited varying degrees of antioxidant activity. This suggests that fine-tuning the substituents on the oxadiazole ring could lead to enhanced protective effects against oxidative damage in cells .

科学研究应用

Structural Characteristics

This compound features multiple functional groups including an oxadiazole moiety, which is known for its pharmacological properties. The presence of the 1H-imidazole and urea groups further enhances its bioactivity profile. The oxadiazole ring is particularly notable for its ability to act as a bioisosteric replacement for traditional functional groups, improving the compound's metabolic stability and solubility.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structure that allows for interaction with various biological targets:

- Anticancer Activity : Studies have shown that derivatives containing oxadiazole rings exhibit significant anticancer properties by inhibiting tumor growth through modulation of kinase pathways .

- Antimicrobial Properties : The presence of the imidazole group has been linked to enhanced antimicrobial activity against various pathogens .

Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways:

- Kinase Inhibition : Compounds with oxadiazole and imidazole functionalities have demonstrated inhibitory effects on kinases such as EGFR and VEGFR, which are critical in cancer signaling pathways .

Drug Design

The structural components of this compound make it a candidate for further optimization in drug design:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure affect biological activity can lead to the development of more potent derivatives .

-

Antitumor Activity Evaluation :

- A study evaluated a series of oxadiazole derivatives, including those similar to the target compound, showing promising results in inhibiting cancer cell proliferation in vitro.

- Molecular Docking Studies :

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs are primarily urea derivatives with fluorinated aryl groups and heterocyclic systems. Key comparisons include:

*Calculated molecular weights based on structural formulas.

Key Observations:

Substituent Effects :

- The 2-ethoxyphenyl group in the target compound may offer improved solubility compared to electron-withdrawing groups (e.g., Cl or CF3 in and ). However, it may reduce binding affinity compared to halogenated analogs .

- The 1,2,4-oxadiazole moiety likely enhances metabolic stability relative to thiazole or triazole derivatives (e.g., ’s thiazole-based compounds), as oxadiazoles resist enzymatic degradation .

Biological Implications :

- Urea derivatives with fluorophenyl groups (e.g., ’s 11c) often exhibit antimicrobial or kinase-inhibitory activity. The target compound’s imidazole-oxadiazole system may similarly target ATP-binding pockets in kinases .

- Compounds with planar heterocyclic cores (e.g., ’s thiazole-triazole derivatives) show improved crystallinity and membrane permeability, suggesting the target’s oxadiazole-imidazole scaffold may confer analogous advantages .

Synthetic Feasibility :

- The synthesis of the target compound could follow methods similar to (triazole-thioether formation) or (urea coupling via carbamate intermediates). However, the oxadiazole-imidazole linkage may require specialized cyclization steps .

常见问题

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including oxadiazole ring formation, imidazole functionalization, and urea coupling. Key steps include:

- Oxadiazole ring synthesis : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or acetic anhydride) .

- Imidazole coupling : Use of benzyl halides or alkylating agents to attach the imidazole-oxadiazole intermediate to the phenyl ring, optimized with K₂CO₃ in DMF .

- Urea formation : Reaction of an isocyanate or carbamate with an amine-substituted intermediate, requiring precise stoichiometry and temperature control to avoid side products .

Optimization : Employ Design of Experiments (DoE) to balance reagent ratios and reaction times. Continuous flow chemistry can enhance reproducibility and scalability .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Compare experimental H and C spectra with computed data (e.g., PubChem references) to verify substituent positions and purity .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., Acta Crystallographica protocols) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What are the critical solubility and stability considerations for handling this compound?

- Solubility : The compound is likely lipophilic due to aromatic and heterocyclic groups. Test solubility in DMSO, DMF, or ethanol for biological assays. Adjust solvent polarity to avoid precipitation .

- Stability : Monitor degradation under light, heat, and humidity. Use inert atmospheres (N₂/Ar) during storage and conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the oxadiazole and imidazole moieties?

- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., cyclopropyl vs. phenyl groups) or imidazole (e.g., amino vs. methoxy substituents) and compare bioactivity .

- Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on binding affinity. Validate with experimental IC₅₀ values .

- Data integration : Apply multivariate analysis to correlate structural features (e.g., logP, polar surface area) with assay results (e.g., enzyme inhibition) .

Q. How should contradictory bioactivity data from different assay systems be resolved?

- Assay validation : Replicate results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives/negatives .

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct target binding, distinguishing specific vs. off-target effects .

- Meta-analysis : Compare data with structurally related compounds (e.g., urea derivatives with tetrazole or triazole rings) to identify trends .

Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Proteomics/transcriptomics : Perform CRISPR-Cas9 screens or RNA-seq to identify pathways perturbed by the compound .

- Molecular docking : Simulate interactions with potential targets (e.g., kinases or GPCRs) using crystallographic data from similar ligands .

- In vivo pharmacokinetics : Measure bioavailability, tissue distribution, and metabolite profiles in rodent models to link exposure to efficacy .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers, guided by circular dichroism (CD) spectra .

- Asymmetric synthesis : Design catalytic routes (e.g., organocatalysis or transition-metal catalysis) to favor specific stereoisomers during oxadiazole or imidazole formation .

Methodological Notes

- References : Prioritize data from crystallographic studies (e.g., Acta Crystallographica) and validated PubChem entries .

- Experimental rigor : Use statistical tools (e.g., ANOVA for assay optimization) and report confidence intervals for bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。